

An In-Depth Technical Guide to N-Deethylorzolamide: Structure, Properties, and Analysis

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Compound of Interest

Compound Name: *N-Deethylorzolamide*

CAS No.: 154154-90-2

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Deethylorzolamide is the primary and pharmacologically active metabolite of Dorzolamide, a potent second-generation carbonic anhydrase inhibitor used clinically in the management of glaucoma. As a key player in the systemic exposure following Dorzolamide administration, a thorough understanding of **N-Deethylorzolamide**'s chemical and biological properties is paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview of **N-Deethylorzolamide**, consolidating critical information on its chemical structure, physicochemical properties, pharmacological profile, and analytical methodologies. The content herein is structured to provide not just data, but also the scientific context and experimental rationale essential for its practical application in a research and development setting.

Introduction: The Significance of a Metabolite

In the landscape of pharmacology and drug development, the study of metabolites is as crucial as the parent drug itself. Metabolites can exhibit their own pharmacological activity, contribute to the therapeutic effect, or be responsible for adverse reactions. **N-Deethylorzolamide**, the sole N-deethylated metabolite of the topical carbonic anhydrase inhibitor Dorzolamide, represents a significant case in point. Following the topical administration of Dorzolamide for the treatment of elevated intraocular pressure, it is systemically absorbed and undergoes metabolism to form **N-Deethylorzolamide**.^{[1][2]} This metabolite accumulates in red blood cells (RBCs) and demonstrates a prolonged half-life, contributing to the overall systemic carbonic anhydrase inhibition.^{[1][3]} Therefore, a detailed characterization of **N-Deethylorzolamide** is indispensable for a complete understanding of Dorzolamide's long-term systemic effects and for the development of future carbonic anhydrase inhibitors.

Chemical Identity and Physicochemical Landscape

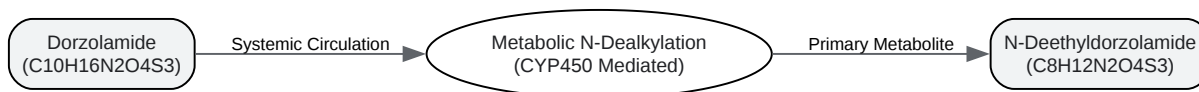
A foundational understanding of a molecule begins with its precise chemical identity and its behavior in various physical and chemical environments. This section delineates the structural and physicochemical properties of **N-Deethylorzolamide**.

Chemical Structure and Nomenclature

N-Deethylorzolamide is a sulfonamide derivative belonging to the thienothiopyran class of compounds. Its stereochemistry is crucial for its biological activity, retaining the (4S,6S) configuration of its parent compound, Dorzolamide.

- IUPAC Name: (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide^[4]
- Synonyms: N-Desethylorzolamide, Dorzolamide impurity D^[4]
- CAS Number: 154154-90-2^[4]
- Molecular Formula: C₈H₁₂N₂O₄S₃^[5]
- Molecular Weight: 296.39 g/mol ^[5]

Below is a graphical representation of the logical relationship between Dorzolamide and its metabolite, **N-Deethylorzolamide**.



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Dorzolamide Metabolism to **N-Deethyldorzolamide**.

Physicochemical Properties

The physicochemical properties of **N-Deethyldorzolamide** influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Property	Value	Source
Melting Point	>160°C (decomposition)	[1]
Boiling Point (Predicted)	584.3 ± 60.0 °C	[1]
Density (Predicted)	1.569 ± 0.06 g/cm ³	[1]
pKa (Predicted)	9.42 ± 0.60	[1]
Solubility	Methanol (Slightly, Heated, Sonicated), Water (Slightly)	[1]
XLogP3-AA (Predicted)	-0.2	[6]

Synthesis and Spectroscopic Characterization

The availability of pure **N-Deethyldorzolamide** is essential for detailed pharmacological and toxicological studies. This section outlines a plausible synthetic approach and the expected spectroscopic features for its characterization.

Synthetic Strategy: N-Dealkylation of Dorzolamide

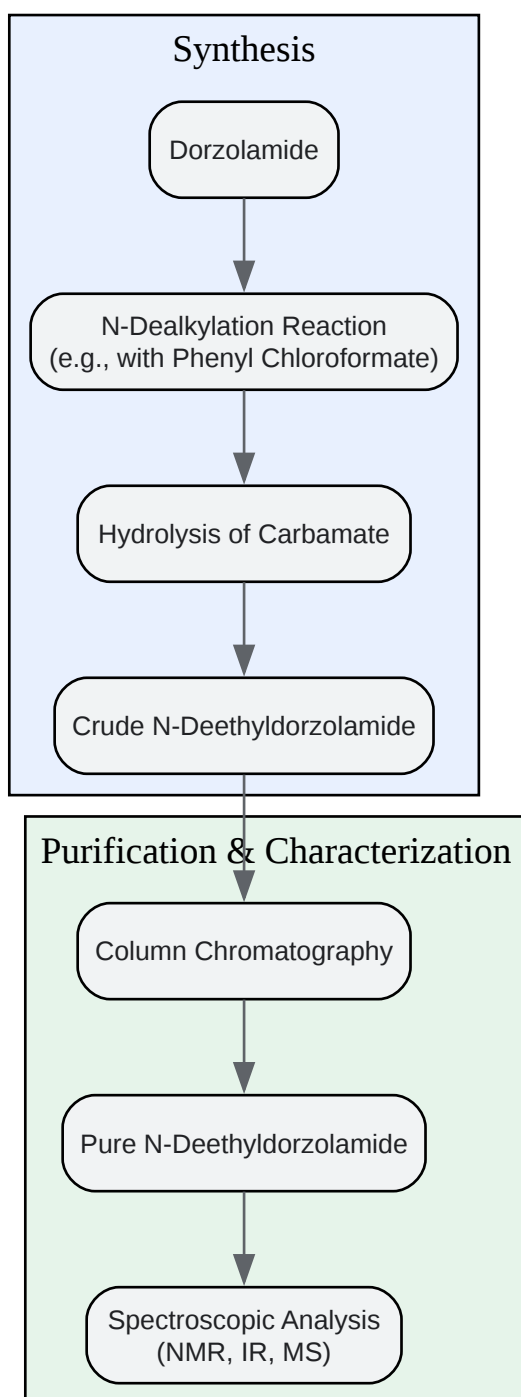
While specific literature on the direct synthesis of **N-Deethyldorzolamide** is scarce, a logical and common approach would be the N-dealkylation of the readily available Dorzolamide. Chemical N-dealkylation of amines is a well-established transformation in organic synthesis.[7]

[8]

Conceptual Experimental Protocol for N-Dealkylation:

- **Reaction Principle:** The N-deethylation of Dorzolamide can be achieved using various reagents that can cleave the N-ethyl bond. A common method involves the use of chloroformates, such as phenyl chloroformate, followed by hydrolysis.[7] The reaction proceeds through the formation of a carbamate intermediate, which is then cleaved to yield the secondary amine.
- **Step-by-Step Methodology:**
 - **Carbamate Formation:** Dissolve Dorzolamide in a suitable aprotic solvent (e.g., dichloromethane or toluene). Add a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloride salt if starting from Dorzolamide HCl. Cool the mixture in an ice bath and add phenyl chloroformate dropwise. Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
 - **Work-up and Isolation of Intermediate:** Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carbamate intermediate.
 - **Hydrolysis of Carbamate:** The crude carbamate is then subjected to hydrolysis to cleave the carbamate and liberate the free amine. This can be achieved under basic conditions (e.g., potassium hydroxide in ethanol) or acidic conditions, depending on the stability of the molecule.
 - **Purification:** The final product, **N-Deethyldorzolamide**, can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.

The following diagram illustrates a generalized workflow for the synthesis and purification of **N-Deethyldorzolamide** from Dorzolamide.



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Synthesis and Purification Workflow.

Spectroscopic Characterization

Unequivocal identification of **N-Deethyldorzolamide** requires a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methine protons, and the protons on the thienothiopyran ring system. The disappearance of the ethyl group signals (a quartet and a triplet) present in the spectrum of Dorzolamide would be a key indicator of successful de-ethylation. The protons of the newly formed primary amine (NH_2) would likely appear as a broad singlet.
 - ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The absence of the two carbon signals corresponding to the ethyl group of Dorzolamide would confirm the N-dealkylation.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
 - N-H stretching vibrations for the primary amine and the sulfonamide group (around $3300\text{-}3500\text{ cm}^{-1}$).
 - S=O stretching vibrations for the sulfone and sulfonamide groups (strong bands around $1350\text{-}1300\text{ cm}^{-1}$ and $1180\text{-}1140\text{ cm}^{-1}$).
 - C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
 - High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition ($\text{C}_8\text{H}_{12}\text{N}_2\text{O}_4\text{S}_3$). The predicted exact mass is 295.99592 Da .[\[4\]](#)
 - Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. Expected fragmentation would involve the loss of the sulfonamide group

(SO₂NH₂) and cleavage of the thienothiopyran ring system. The predicted m/z for the protonated molecule [M+H]⁺ is 297.00318.[9]

Pharmacology: A Carbonic Anhydrase Inhibitor in its Own Right

N-Deethylorzolamide is not an inert metabolite; it possesses intrinsic pharmacological activity as a carbonic anhydrase inhibitor.

Mechanism of Action

Like its parent compound, **N-Deethylorzolamide** exerts its pharmacological effect by inhibiting the enzyme carbonic anhydrase (CA).[2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton. By inhibiting CA in the ciliary processes of the eye, the formation of bicarbonate ions is reduced, leading to a decrease in aqueous humor secretion and consequently a lowering of intraocular pressure.

Inhibitory Potency and Selectivity

While Dorzolamide is a potent inhibitor of carbonic anhydrase isoenzyme II (CA-II), **N-Deethylorzolamide** also demonstrates inhibitory activity, particularly against isoenzyme I (CA-I), to which it primarily binds in red blood cells.[2][10] It is reported to be a less potent inhibitor of CA-II compared to Dorzolamide.[2] For context, Dorzolamide hydrochloride exhibits IC₅₀ values of 0.18 nM for CA-II and 600 nM for CA-I in red blood cells.[11] The specific IC₅₀ values for **N-Deethylorzolamide** against various CA isoenzymes are crucial for a complete understanding of its pharmacological profile and potential off-target effects.

Experimental Protocol for Determining IC₅₀ against Carbonic Anhydrase II:

A common method to determine the inhibitory potency of a compound against carbonic anhydrase is a colorimetric assay that measures the esterase activity of the enzyme.

- Principle: The assay utilizes the ability of CA-II to hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of this reaction is inversely proportional to the concentration of the inhibitor.

- Step-by-Step Methodology:
 - Reagent Preparation: Prepare a stock solution of human carbonic anhydrase II, a stock solution of the substrate pNPA, and serial dilutions of **N-Deethyldorzolamide** in a suitable buffer (e.g., Tris-HCl).
 - Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the different concentrations of **N-Deethyldorzolamide**. Include a control with no inhibitor.
 - Initiation of Reaction: Start the reaction by adding the pNPA substrate solution to all wells.
 - Data Acquisition: Measure the absorbance at 400 nm at regular intervals using a microplate reader to determine the initial reaction rates.
 - Data Analysis: Calculate the percentage of inhibition for each concentration of **N-Deethyldorzolamide**. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of **N-Deethyldorzolamide** is characterized by its formation from Dorzolamide, its extensive distribution into red blood cells, and its very slow elimination.

Absorption and Distribution

Following topical administration of Dorzolamide, it is absorbed systemically and undergoes metabolism. **N-Deethyldorzolamide**, the resulting metabolite, accumulates in red blood cells due to its high affinity for carbonic anhydrase I.[2][10] Plasma concentrations of both Dorzolamide and **N-Deethyldorzolamide** are generally low, often below the limit of quantification (15 nM).

Metabolism and Elimination

Dorzolamide is metabolized to **N-Deethyldorzolamide** via N-dealkylation, a reaction likely mediated by cytochrome P450 (CYP) enzymes.[12][13] Both the parent drug and its metabolite are eliminated very slowly from the body, primarily through renal excretion.[1] The long half-life

of **N-Deethyldorzolamide** (greater than 4 months) is attributed to its strong binding to carbonic anhydrase within red blood cells.[1]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of **N-Deethyldorzolamide** in biological matrices to support pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

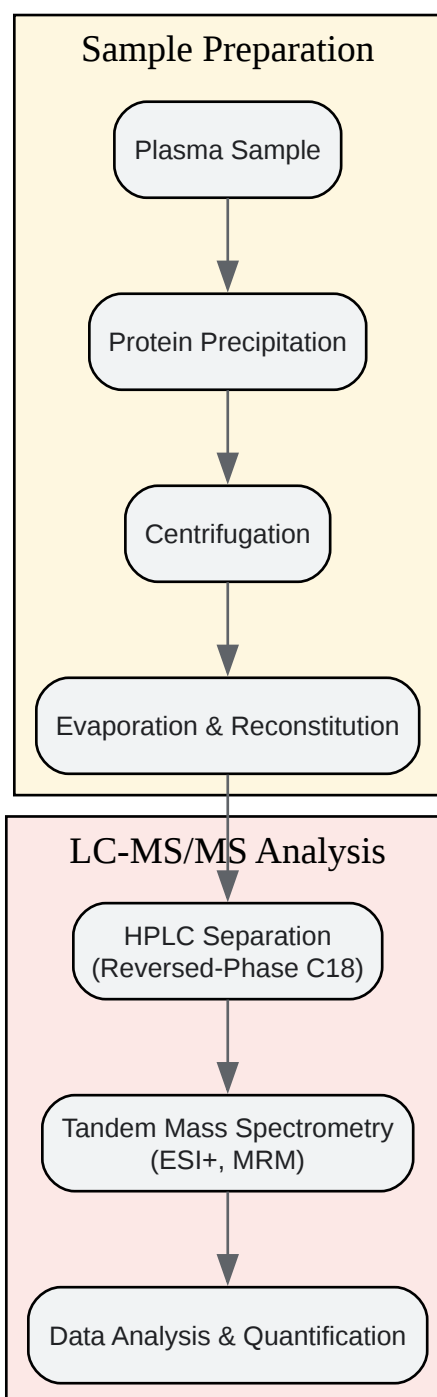
Quantification in Biological Matrices

Experimental Protocol for LC-MS/MS Analysis of **N-Deethyldorzolamide** in Plasma:

- Sample Preparation:
 - Protein Precipitation: To a plasma sample, add a protein precipitating agent such as acetonitrile or methanol, containing an appropriate internal standard.
 - Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
 - Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used for separation.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
 - Flow Rate: A flow rate of 0.2-0.5 mL/min is typical for analytical LC-MS/MS.
- Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. The precursor ion (the protonated molecule $[M+H]^+$ at m/z 297.0) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A likely product ion would result from the loss of the sulfonamide group.

The following diagram outlines the analytical workflow for the quantification of **N-Deethyldorzolamide** in a plasma sample.



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LC-MS/MS Analytical Workflow.

Conclusion and Future Perspectives

N-Deethyl dorzolamide is a crucial molecule in the overall pharmacological and toxicological assessment of Dorzolamide. Its intrinsic activity as a carbonic anhydrase inhibitor, coupled with its unique pharmacokinetic profile of accumulation in red blood cells and a long elimination half-life, necessitates its careful consideration in preclinical and clinical studies. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, synthetic considerations, spectroscopic characterization, pharmacological activity, and analytical methodologies.

Future research should focus on obtaining more precise quantitative data, particularly the experimental determination of its pKa and solubility, as well as its inhibitory constants (Ki) against a broader panel of human carbonic anhydrase isoenzymes. A detailed, validated synthesis protocol would also be highly beneficial to the research community. Such data will further enhance our understanding of the role of **N-Deethyl dorzolamide** and aid in the design of next-generation carbonic anhydrase inhibitors with improved efficacy and safety profiles.

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